Crambene

Chemoprevention Phase II Enzymes In Vivo Pharmacology

Researchers requiring selective ARE pathway activation without confounding XRE crosstalk face limited compound options. Crambene (CAS 6071-81-4) is a pure ARE agonist-unlike sulforaphane or indole derivatives-enabling clean Nrf2/ARE mechanistic studies. • Exclusive ARE activation confirmed by reporter assays; no XRE activity. • Potent in vivo: 1.5-fold hepatic QR induction comparable to sulforaphane in Fischer 344 rats. • Synergizes with I3C acid condensates for combinatorial chemoprevention research. Supplied with ≥98% purity and full analytical documentation.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
CAS No. 6071-81-4
Cat. No. B1669600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrambene
CAS6071-81-4
SynonymsCrambene;  NSC 321802;  NSC-321802;  NSC321802
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESC=CC(CC#N)O
InChIInChI=1S/C5H7NO/c1-2-5(7)3-4-6/h2,5,7H,1,3H2/t5-/m1/s1
InChIKeyPBCLOVRWBLGJQA-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Crambene (CAS 6071-81-4) Procurement Guide: A Cruciferous Nitrile for Chemoprevention Research


Crambene (1-cyano-2-hydroxy-3-butene) is an orally active nitrile derived from the hydrolysis of the glucosinolate progoitrin in cruciferous vegetables [1]. It is a Phase II detoxification enzyme inducer that upregulates quinone reductase (QR) and glutathione S-transferase (GST) through activation of the antioxidant response element (ARE) pathway [1]. Crambene exhibits organ-specific enzyme induction profiles and demonstrates synergistic effects with indole-3-carbinol derivatives [2]. Its in vivo potency is comparable to the extensively studied sulforaphane despite a starkly different in vitro potency profile, a key differentiator for experimental design and compound selection [3].

Crambene vs. Sulforaphane and Other Analogs: Why Simple Substitution Compromises Experimental Validity


Generic substitution within the cruciferous chemopreventive compound class is scientifically untenable due to fundamental pharmacokinetic and mechanistic divergences. Crambene is not interchangeable with its more widely used analog, sulforaphane, because their relative potencies invert dramatically depending on the experimental system [1]. While both compounds exhibit similar in vivo activity in rats, crambene requires approximately 100-fold higher concentrations to achieve comparable effects in cell culture [1]. Furthermore, crambene activates only the ARE pathway, whereas other glucosinolate hydrolysis products like indole-3-carbinol acid condensates (I3C-A) activate both ARE and the xenobiotic response element (XRE), enabling synergistic interactions unique to this combinatorial chemistry [2]. These properties dictate that crambene's utility is not as a drop-in replacement but as a specialized tool for specific experimental contexts, particularly those requiring in vivo models of pancreatic biology or studies of ARE-specific signaling [3].

Crambene (6071-81-4) Differential Evidence: Quantitative Head-to-Head Comparisons Against Sulforaphane and I3C


In Vivo Hepatic Quinone Reductase Induction: Crambene vs. Sulforaphane in Fischer 344 Rats

A direct head-to-head comparison of oral administration in Fischer 344 rats demonstrated that crambene and sulforaphane produce statistically similar induction of hepatic quinone reductase (QR) activity. Crambene (50 mg/kg/day) and sulforaphane (50 mg/kg/day) were administered for seven days [1]. The quantified difference between the two compounds was minimal, confirming near-equivalent in vivo efficacy for this key biomarker despite their vastly different in vitro potencies [1].

Chemoprevention Phase II Enzymes In Vivo Pharmacology

In Vitro Potency Divergence: Crambene Requires 100-Fold Higher Concentration than Sulforaphane in Cell Culture

The relative potency of crambene and sulforaphane is completely inverted in cell culture compared to in vivo models. In mouse Hepa 1c1c7 cells, crambene required a 5 mM concentration to induce quinone reductase activity, whereas effective doses of sulforaphane were approximately 100-fold lower [1]. This extreme in vitro/in vivo potency disconnect is a critical selection criterion [1].

In Vitro Screening Cell-Based Assays Potency Comparison

Pancreatic GST Subunit Induction: Crambene Shows Tissue-Specific, Subunit-Selective Upregulation

Crambene induces glutathione S-transferase (GST) subunits in a tissue-specific manner. In the pancreas, crambene (50 mg/kg/day for 7 days) induced the α subunit 2 by 2.6-fold, significantly higher than the induction of other subunits which ranged from no induction to 1.6-fold [1]. This contrasts with its effect in the liver, where α subunits 1 and 2 and μ subunit 3 were induced approximately 2-fold, and μ subunit 4 was induced 1.5-fold [1].

Tissue-Specific Activity Glutathione S-Transferase Pancreatic Biology

Synergistic Induction of Quinone Reductase with Indole-3-Carbinol Acid Condensates (I3C-A)

Crambene exhibits synergistic, rather than merely additive, upregulation of quinone reductase (QR) when co-administered with I3C acid condensates (I3C-A). Crambene alone activates the ARE, while I3C-A activates both ARE and XRE [1]. The combination of crambene and I3C-A resulted in a synergistic increase in QR transcriptional activity and mRNA levels in HepG2 cells, a functional synergy not observed with either compound alone at the studied concentrations [1].

Drug Synergy Combination Chemoprevention ARE/XRE Crosstalk

Mechanism of Action: ARE-Specific Activation Distinct from I3C Derivatives

Crambene activates the antioxidant response element (ARE) but does not activate the xenobiotic response element (XRE) in transiently transfected HepG2 cells [1]. This contrasts with I3C acid condensates (I3C-A), which activate both ARE and XRE at the studied concentrations [1]. This mechanistic distinction is critical for differentiating crambene's specific signaling pathway engagement from other glucosinolate derivatives [1].

Nrf2/ARE Pathway Mechanism of Action Transcriptional Regulation

Apoptosis Induction in Pancreatic Acinar Cells via Mitochondrial Pathway

In isolated pancreatic acini, crambene treatment for 3 hours induced apoptosis, as evidenced by annexin V-FITC staining, without causing necrosis [1]. The treatment significantly increased the activities of caspase-3, -8, and -9 compared to untreated controls [1]. Furthermore, crambene caused a collapse of the mitochondrial membrane potential and release of cytochrome c, indicating specific engagement of the mitochondrial apoptotic pathway [1].

Pancreatitis Apoptosis Mitochondrial Pathway

Crambene (CAS 6071-81-4) Application Scenarios: Evidence-Based Uses in Research and Discovery


In Vivo Hepatic Chemoprevention Studies in Rodent Models

Based on direct evidence that crambene induces hepatic quinone reductase to a similar extent as sulforaphane (1.5-fold vs. 1.7-fold) in Fischer 344 rats [1], this compound is a validated tool for in vivo studies of hepatic Phase II enzyme induction. Researchers seeking a nitrile-based alternative to the widely used isothiocyanate sulforaphane, for structure-activity relationship (SAR) or comparative mechanistic studies in vivo, can use crambene as a functional substitute. This scenario is particularly relevant for dietary chemoprevention research.

Investigating Organ-Specific (Pancreatic vs. Hepatic) Detoxification Enzyme Induction

The tissue-specific induction profile of GST subunits by crambene, specifically the preferential 2.6-fold induction of the α subunit 2 in the pancreas compared to a more generalized ~2-fold induction of multiple subunits in the liver [1], makes it a unique probe for comparative organ biology. Crambene can be used in experiments designed to understand how the same compound triggers different adaptive responses in the liver and pancreas, thereby dissecting organ-specific chemopreventive mechanisms.

Studies of Synergistic Chemoprevention via ARE and XRE Pathway Co-activation

Crambene is essential for replicating the specific synergistic upregulation of quinone reductase observed when ARE activation (crambene) is combined with dual ARE/XRE activation (I3C-A) [1]. Any research program investigating the translational potential of combinatorial phytochemical chemoprevention, particularly the synergy between nitriles and indoles found in cruciferous vegetables, requires crambene as a key component to dissect pathway contributions and maximize enzyme induction [1].

ARE-Specific Pharmacological Probes for Nrf2 Signaling

Given its exclusive activation of the ARE and lack of XRE activity in reporter assays [1], crambene serves as a clean, selective agonist for ARE-mediated transcription. It is ideally suited for research requiring isolation of the Nrf2/ARE pathway from the AhR/XRE pathway, a common confound in studies with other phytochemicals like I3C or β-naphthoflavone. This application is critical for target validation and mechanistic deconvolution of chemopreventive signaling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crambene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.